Product packaging for (-)-Lycopodine(Cat. No.:CAS No. 466-61-5)

(-)-Lycopodine

Cat. No.: B1235814
CAS No.: 466-61-5
M. Wt: 247.38 g/mol
InChI Key: BCZFSDNVXODRAJ-JTTNIQEDSA-N
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Description

Lycopodine is a Lycopodium alkaloid with a molecular formula of C 16 H 25 NO and a molecular weight of 247.38 g/mol . It is one of numerous alkaloids found in various species of the Lycopodiaceae family, such as Lycopodium clavatum and Huperzia serrata . This compound is of significant interest in biomedical research due to its promising biological activities, particularly in oncology and neuroscience. In cancer research, Lycopodine has demonstrated potent anti-proliferative effects by triggering programmed cell death (apoptosis) in various human cancer cell lines. Studies on prostate and cervical cancer cells have shown that Lycopodine inhibits cell proliferation by depolarizing the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3, which are key events in the apoptotic cascade . Furthermore, research indicates it can modulate the 5-lipoxygenase pathway and intercalate with cellular DNA, thereby blocking DNA synthesis . Lycopodine and related alkaloids are also investigated for their potential effects on the central nervous system. Crude extracts from its source plants have been used in complementary medicine and are studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme target in neurodegenerative conditions like Alzheimer's disease . This property makes it a compound of interest for exploring new neuroprotective agents and cognitive enhancers. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO B1235814 (-)-Lycopodine CAS No. 466-61-5

Properties

IUPAC Name

(1R,2R,10S,13S,15R)-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-11-8-12-9-15(18)14-5-3-7-17-6-2-4-13(12)16(14,17)10-11/h11-14H,2-10H2,1H3/t11-,12+,13-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZFSDNVXODRAJ-JTTNIQEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(=O)C3CCCN4C3(C1)C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@H]2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032264
Record name Lycopodine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-61-5, 18688-24-9
Record name (-)-Lycopodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopodine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopodine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018688249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopodine
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URL https://comptox.epa.gov/dashboard/DTXSID201032264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYCOPODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5MU968XW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LYCOPODINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTV9A2GW9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enantioselective Approaches

Recent work by Ramirez and Zakarian introduced a chiral center at the synthesis’s outset via a Grignard addition to a bicyclic lactam. This method avoids racemization pitfalls seen in prior routes, achieving an advanced intermediate (491 ) in 15 steps. Oxidation of 491 to diosphenol 492 , followed by Wolff-Kishner reduction, furnished lycopodine (457 ) with >95% enantiomeric excess.

Biogenetically Inspired Syntheses

Isobe’s team replicated biosynthetic aldol condensations using a conjugate addition of oxonium intermediate 33 to tetracyclic compound 34 . This approach, starting from linear substrate 25 , formed the dihydropyran ring in 34 , which was directly converted to lycopodine (5 ) in 10 steps.

Relay Strategy with Tricyclic Synthons

A relay approach cyclized tricyclic synthon 486 (pre-formed AB and C rings) to construct ring D. Lithiation of 488 followed by LAH reduction and oxidation yielded amino ketone 491 , which underwent Wolff-Kishner reduction to 457 . This method’s efficiency hinges on stereochemical control during cyclization, as misalignment produces 12-epi-lycopodine (485 ).

Table 2: Comparative Analysis of Synthetic Routes

MethodKey StepStepsYield (%)Stereocontrol
EnantioselectiveGrignard addition1512High
BiogeneticOxonium conjugate addition1018Moderate
Relay StrategyTricyclic synthon cyclization129Low

Extraction and Purification Techniques

The CN102603730A patent details lycopodine extraction from Lycopodium clavatum:

  • Methanol Extraction : Ground plant material (80–100 mesh) undergoes reflux with 90–99% methanol (3–5 vol), yielding a crude extract.

  • Acid-Base Partitioning : Acetic acid dissolution and calcium oxide drying remove lipids and pigments.

  • Chromatography : Silica gel column chromatography with chloroform-methanol gradients isolates lycopodine, followed by recrystallization in ethanol (purity >98%).

Table 3: Extraction Protocol Efficiency

StepSolvent/ReagentPurposePurity Gain (%)
Reflux ExtractionMethanolAlkaloid solubilization30–40
Acid-Base PartitioningAcetic acid, CaOLipid removal60–70
ChromatographyCHCl3-MeOHFinal purification>98

Chemical Reactions Analysis

Lycopodine undergoes various chemical reactions, including:

    Oxidation: Lycopodine can be oxidized to form different derivatives, which are often used in further synthetic applications.

    Reduction: Reduction reactions can modify the functional groups in lycopodine, leading to the formation of new compounds with potentially different biological activities.

    Substitution: Lycopodine can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others, altering its chemical properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Lycopodine has been extensively studied for its anticancer effects, particularly against various cancer cell lines.

1. Mechanisms of Action:

  • Induction of Apoptosis: Research indicates that lycopodine can trigger apoptosis in cancer cells through several mechanisms. It has been shown to activate caspase-3, leading to DNA fragmentation and chromatin condensation in HeLa cells (cervical cancer) and prostate cancer cells (LnCaP and PC3) .
  • Cell Cycle Arrest: Lycopodine causes cell cycle arrest at the G0/G1 phase, which contributes to reduced proliferation of cancer cells .

2. In Vitro Studies:

  • In studies involving HeLa cells, lycopodine significantly inhibited cell growth and induced apoptosis by increasing reactive oxygen species generation and mitochondrial membrane potential depolarization .
  • In prostate cancer models, it down-regulated the expression of 5-lipoxygenase and EGF receptors while up-regulating cytochrome c, further supporting its role as a potential therapeutic agent .

Neuroprotective Effects

Lycopodine is also being investigated for its neuroprotective properties:

1. Acetylcholinesterase Inhibition:

  • Similar to other Lycopodium alkaloids, lycopodine exhibits inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This inhibition could enhance cognitive functions by increasing acetylcholine levels in the brain .

2. Learning and Memory Enhancement:

  • Preliminary studies suggest that compounds related to lycopodine may improve learning and memory in animal models, indicating potential applications in treating neurodegenerative disorders .

Ethnomedicinal Uses

Historically, Lycopodium species have been used in traditional medicine for various ailments:

1. Traditional Applications:

  • In folk medicine, extracts from Lycopodium clavatum have been utilized for treating muscle bruises, strains, and even mental health conditions such as schizophrenia .

2. Recent Ethnobotanical Studies:

  • Ethnomedicinal surveys have highlighted the use of lycopodine-type alkaloids in managing conditions like sickle cell disease and other ailments prevalent in specific regions .

Summary of Research Findings

The following table summarizes key findings regarding the applications of lycopodine:

Application Area Key Findings References
AnticancerInduces apoptosis via caspase activation; inhibits cell proliferation; causes cell cycle arrest
NeuroprotectionInhibits acetylcholinesterase; enhances learning and memory
EthnomedicineUsed traditionally for muscle injuries; potential applications in sickle cell management

Mechanism of Action

Lycopodine exerts its effects through various molecular targets and pathways. One of its primary mechanisms is the induction of apoptosis in cancer cells via caspase-3 activation. This process involves chromatin condensation, DNA fragmentation, and the generation of reactive oxygen species, leading to cell death . Additionally, lycopodine has been shown to modulate neurotransmitter systems, which may contribute to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Lycopodium Alkaloids

Lycopodine is structurally and functionally distinct from other Lycopodium alkaloids. Below is a detailed comparison:

Structural Comparison
Compound Core Structure Key Functional Groups Molecular Formula Source Plant
Lycopodine 6/6/6 tricyclic + piperidine Quaternary C at bridgehead, -NH- C₁₆H₂₅NO L. clavatum, Diphasiastrum spp.
Lycodine 6/6/6/6 tetracyclic Conjugated diene, tertiary amine C₁₆H₂₄N₂O L. clavatum, L. annotinum
Fawcettimine 5/7 bicyclic + fused rings α-Pyridone, hydroxyl group C₁₆H₂₃NO₂ Phlegmariurus carinatus
Phlegmarine 6/5/7 tricyclic Spiro system, N-oxide C₁₇H₂₆N₂O₂ Huperzia phlegmaria

Key Differences :

  • Ring Systems : Lycopodine lacks the conjugated diene present in lycodine and the spiro system in phlegmarine .
  • Bioactive Moieties : The quaternary carbon in lycopodine enhances its anticholinesterase activity compared to fawcettimine’s α-pyridone .
Bioactivity Comparison
Compound Anticholinesterase (IC₅₀) Antiproliferative Activity Neuroprotective Effects
Lycopodine 12.2 μM Induces apoptosis in HeLa cells Enhances memory
Lycodine 3.9 μM Weak activity Not reported
Fawcettimine 1.5 μM Moderate cytotoxicity Inhibits Aβ aggregation
4-Epilycopodine 15.5 μM Not tested Reduced activity vs. lycopodine

Notable Findings:

  • Lycodine shows stronger anticholinesterase activity than lycopodine, likely due to its conjugated diene enhancing binding to AChE .
  • Lycopodine N-oxide (IC₅₀ = 9.1 μM) exhibits improved solubility and bioavailability compared to lycopodine .
  • 4-Epilycopodine , an epimer isolated from Phlegmariurus nummularifolius, shows reduced potency, highlighting the importance of stereochemistry .

Biological Activity

Lycopodine is a bioactive alkaloid derived from the spores of Lycopodium clavatum, a plant known for its medicinal properties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neuroprotection. This article provides a comprehensive overview of the biological activities associated with lycopodine, including its mechanisms of action, effects on various cell types, and relevant case studies.

Lycopodine exhibits significant anti-cancer properties through several mechanisms:

  • Apoptosis Induction : Lycopodine triggers apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death. In prostate cancer cell lines (LnCaP and PC3), it was found to down-regulate 5-lipoxygenase and the epidermal growth factor (EGF) receptor while up-regulating cytochrome c, leading to mitochondrial depolarization and subsequent apoptosis .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, effectively reducing the proliferation of cancer cells. This was demonstrated by externalization of phosphatidylserine residues, a hallmark of early apoptosis .
  • DNA Intercalation : Spectroscopic analyses indicated that lycopodine can intercalate with DNA, suggesting its potential to inhibit DNA synthesis in rapidly dividing cells .

Biological Activities

Lycopodine's biological activities extend beyond anticancer effects. It has been studied for various pharmacological properties:

  • Neuroprotective Effects : Some studies suggest that lycopodine may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity .
  • Antioxidant Properties : Research indicates that extracts containing lycopodine exhibit antioxidant activities, which can mitigate oxidative stress-related damage in cells .
  • Antimicrobial Activity : Lycopodine has shown promise against various microbial strains, contributing to its traditional use in folk medicine for treating infections .

Case Studies and Research Findings

Several studies have documented the effects of lycopodine across different biological systems:

  • Prostate Cancer Study :
    • Objective : To evaluate the anti-cancer effects of lycopodine on hormone-sensitive and refractory prostate cancer cells.
    • Findings : Lycopodine reduced cell viability and induced apoptosis through specific molecular pathways involving 5-lipoxygenase modulation .
  • Neuroprotective Study :
    • Objective : To assess the inhibitory effect of lycopodine on acetylcholinesterase.
    • Findings : Lycopodine exhibited significant AChE inhibitory activity, indicating potential therapeutic applications in Alzheimer's disease .
  • Antioxidant Activity Assessment :
    • Objective : To evaluate the antioxidant capacity of lycopodine extracts.
    • Findings : The extracts demonstrated a strong ability to scavenge free radicals, supporting their use in traditional medicine for managing oxidative stress-related conditions .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with lycopodine compared to other Lycopodium alkaloids:

Biological ActivityLycopodineOther Alkaloids
AnticancerYesYes
NeuroprotectiveModerateHigh (e.g., Huperzine A)
AntioxidantYesYes
AntimicrobialYesVariable
AChE InhibitionYesYes

Q & A

Q. What are the primary analytical methods for identifying and validating Lycopodine in plant extracts?

Q. How can researchers design a robust extraction protocol for Lycopodine from Huperzia species?

Extraction efficiency depends on solvent polarity (e.g., methanol or ethanol-water mixtures), temperature, and duration. Soxhlet extraction or maceration with acid-base partitioning is common. Post-extraction, column chromatography (e.g., silica gel) isolates Lycopodine from co-extracted alkaloids. Method validation should include recovery rates, purity assessments via NMR, and cross-referencing with published protocols .

Q. What structural features of Lycopodine influence its physicochemical properties (e.g., logP, solubility)?

Lycopodine’s bicyclic alkaloid structure (C₁₆H₂₅NO) contributes to its moderate lipophilicity (logP = 2.866) and low water solubility (log10ws = -3.09). These properties are critical for predicting bioavailability and guiding solvent selection in pharmacological assays. Computational tools like Crippen and McGowan methods provide theoretical values, but experimental validation via shake-flask or HPLC-derived logP measurements is essential .

Advanced Research Questions

Q. How can contradictory data on Lycopodine’s pharmacological mechanisms be resolved?

Discrepancies in bioactivity (e.g., acetylcholinesterase inhibition vs. antioxidative effects) may arise from assay conditions (pH, temperature), cell models, or impurity interference. Researchers should:

  • Replicate studies using standardized protocols (e.g., Ellman’s method for enzyme inhibition).
  • Include positive controls (e.g., Huperzine A) and validate compound purity via NMR/HRMS.
  • Apply meta-analysis frameworks to contextualize findings within existing literature .

Q. What strategies optimize Lycopodine’s stability in long-term pharmacological studies?

Stability challenges include oxidation and photodegradation. Solutions involve:

  • Storing Lycopodine in inert atmospheres (argon) at -20°C.
  • Using stabilizers (e.g., ascorbic acid) in aqueous formulations.
  • Monitoring degradation via accelerated stability testing (high humidity/temperature) and LC-MS tracking .

Q. How can researchers address low yields in Lycopodine synthesis or extraction?

Low yields may stem from inefficient extraction or degradation during isolation. Advanced approaches include:

  • Enzyme-assisted extraction (cellulases to break plant cell walls).
  • Semi-synthesis from biosynthetic precursors (e.g., pelletierine).
  • Metabolic engineering of Huperzia cell cultures to enhance alkaloid production .

Q. What statistical frameworks are appropriate for analyzing Lycopodine’s dose-response relationships?

Nonlinear regression models (e.g., four-parameter logistic curves) are standard for IC₅₀/EC₅₀ determination. Researchers must:

  • Validate assay linearity and precision (R² > 0.95).
  • Account for heteroscedasticity using weighted least squares.
  • Report confidence intervals and effect sizes to support reproducibility .

Methodological Guidance

Q. How should researchers formulate hypotheses about Lycopodine’s structure-activity relationships (SAR)?

Use the PICOT framework:

  • Population : Target enzymes/receptors (e.g., NMDA receptors).
  • Intervention : Structural analogs (e.g., dihydrolycopodine).
  • Comparison : Reference compounds (e.g., memantine).
  • Outcome : Binding affinity (Kd) or inhibitory potency (IC₅₀).
  • Time : Acute vs. chronic exposure effects. Hypothesis example: “Because Lycopodine’s methyl group at C-16 enhances lipophilicity, it will exhibit higher blood-brain barrier permeability than Huperzine A” .

Q. What criteria ensure ethical and feasible in vivo studies of Lycopodine?

Adhere to the FINER criteria:

  • Feasible : Use validated animal models (e.g., scopolamine-induced memory impairment in mice).
  • Interesting : Address gaps in neurodegenerative disease research.
  • Novel : Explore understudied mechanisms (e.g., neurogenesis).
  • Ethical : Follow ARRIVE guidelines for humane endpoints.
  • Relevant : Align with funding priorities (e.g., Alzheimer’s disease) .

Data Management and Reproducibility

Q. How should researchers document Lycopodine synthesis for reproducibility?

Include in supplementary materials:

  • Detailed reaction conditions (solvents, catalysts, temperatures).
  • Spectral data (¹H/¹³C NMR, IR peaks) with annotated spectra.
  • Chromatograms (HPLC/GC) showing purity ≥95%.
    Raw datasets (e.g., .cdf files) must be archived in public repositories (e.g., Zenodo) .

Q. What steps mitigate variability in Lycopodine bioactivity assays?

Standardize:

  • Cell lines (e.g., SH-SY5Y for neuroactivity).
  • Assay buffers (pH 7.4, ionic strength).
  • Instrument calibration (e.g., plate reader wavelength accuracy).
    Report inter- and intra-assay CVs (<15%) and use blinded data analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(-)-Lycopodine
Reactant of Route 2
(-)-Lycopodine

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